
1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine is a complex organic compound characterized by its unique structure, which includes an azetidine ring and a cyclohexyl group attached to an aminophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminophenylcyclohexane with azetidin-3-amine under controlled conditions. The reaction is often catalyzed by transition metals and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors is also explored to enhance the scalability and reduce production costs. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups .
Applications De Recherche Scientifique
1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel antibiotics and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of enzymatic activity, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
Azetidine: A simpler four-membered ring compound with similar reactivity but less structural complexity.
Cyclohexylamine: Contains the cyclohexyl group but lacks the azetidine ring, resulting in different chemical properties.
4-Aminophenylcyclohexane: Shares the aminophenyl and cyclohexyl groups but does not include the azetidine moiety.
Uniqueness: 1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine is unique due to its combination of an azetidine ring with a cyclohexyl and aminophenyl group, providing a distinct set of chemical and biological properties. This structural uniqueness makes it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C15H23N3 |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
1-[4-(4-aminophenyl)cyclohexyl]azetidin-3-amine |
InChI |
InChI=1S/C15H23N3/c16-13-5-1-11(2-6-13)12-3-7-15(8-4-12)18-9-14(17)10-18/h1-2,5-6,12,14-15H,3-4,7-10,16-17H2 |
Clé InChI |
YZTULBCCOVIOTC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=CC=C(C=C2)N)N3CC(C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



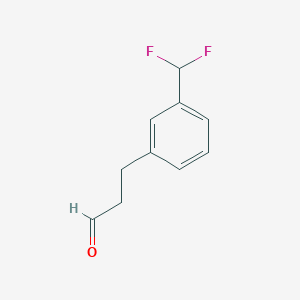
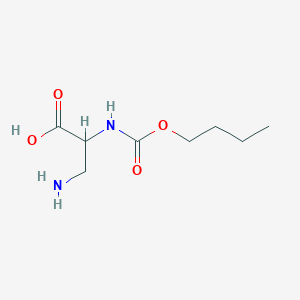
![(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)
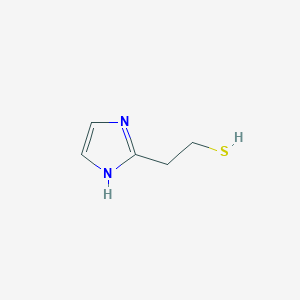
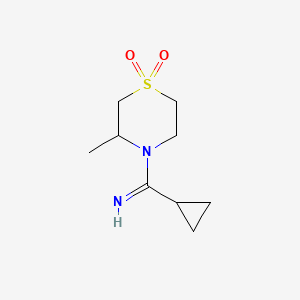

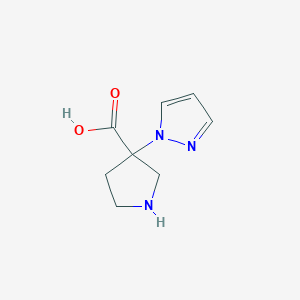
![tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15222090.png)
![1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B15222093.png)
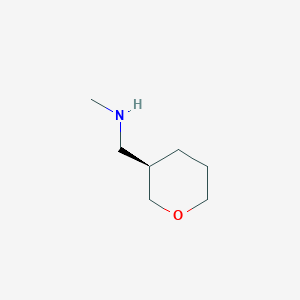
![(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B15222096.png)

![(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine](/img/structure/B15222109.png)
